molecular formula C20H21FN2O4S B6510837 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide CAS No. 894028-03-6

2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide

Cat. No.: B6510837
CAS No.: 894028-03-6
M. Wt: 404.5 g/mol
InChI Key: FIKPWICWMLOOCG-UHFFFAOYSA-N
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Description

This compound features a 1H-indole scaffold substituted at the 3-position with a (2-fluorophenyl)methanesulfonyl group and at the 1-position with an acetamide moiety. The acetamide’s nitrogen is further substituted with a 2-methoxyethyl chain. Its structure combines sulfonyl and fluorinated aromatic groups, which are common in bioactive molecules targeting enzymes or receptors. The 2-methoxyethyl group may enhance solubility compared to bulkier aryl substituents, while the 2-fluorophenyl moiety could influence metabolic stability and binding interactions .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-27-11-10-22-20(24)13-23-12-19(16-7-3-5-9-18(16)23)28(25,26)14-15-6-2-4-8-17(15)21/h2-9,12H,10-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPWICWMLOOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound's structure suggests it may have properties similar to other indole-based molecules with sulfonyl and acetamide groups. These structural features often contribute to various biological activities:

  • Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding: The indole moiety is known to interact with various receptors, which could modulate cellular signaling pathways .
  • Anti-inflammatory Effects: Compounds with similar structures have shown anti-inflammatory properties in some studies .

Comparative Analysis

While specific data for 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is not available, we can compare it to structurally similar compounds:

CompoundStructural SimilarityObserved Biological Activity
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivativesIndole core, acetamide groupPotent RSV and IAV dual inhibitors
N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamideVery similar structure, different substituentsPotential for enzyme inhibition and receptor modulation

Hypothetical Biological Activity

Based on the structural features and comparisons, this compound might exhibit the following biological activities:

  • Antiviral Properties: The compound's similarity to known RSV and IAV inhibitors suggests potential antiviral activity .
  • Enzyme Inhibition: The sulfonyl group could interact with enzyme active sites, possibly inhibiting kinases or proteases involved in cell proliferation or inflammation.
  • Receptor Modulation: The indole moiety might interact with various receptors, potentially affecting cellular signaling pathways.

Research Gaps and Future Directions

To fully understand the biological activity of this compound, several areas of research are needed:

  • In vitro studies to determine its effects on specific enzymes and receptors.
  • Cell-based assays to assess its impact on various cellular processes.
  • In vivo studies to evaluate its potential therapeutic effects and toxicity profile.
  • Structure-activity relationship (SAR) studies to optimize its biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
Research indicates that this compound exhibits significant potential in the treatment of various diseases, particularly cancer and inflammatory conditions. Studies have shown its ability to inhibit specific enzymes and pathways involved in tumor growth and inflammation.

Case Study: Anticancer Activity

In vitro studies demonstrated that 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptosis-related proteins, leading to increased cell death in treated cells.

Organic Synthesis Applications

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, making it valuable in the synthesis of more complex organic compounds.

Synthetic Route Overview

The synthesis typically involves several steps:

  • Formation of the Indole Core : Achieved via Fischer indole synthesis.
  • Introduction of the Sulfonyl Group : Conducted using sulfonyl chlorides.
  • Attachment of the Fluorophenyl Group : Via nucleophilic aromatic substitution.
  • Final Coupling : Using coupling reagents like EDCI or DCC.

Material Science Applications

Development of New Materials
The compound is being explored for its potential use in developing new materials with unique properties, particularly in electronics and photonics due to its electronic characteristics stemming from the indole structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological insights of the target compound with analogs from literature:

Compound Name Indole Substitution Sulfonyl/Amide Substituents Key Pharmacological Findings References
Target Compound : 2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide 3-(2-Fluorobenzylsulfonyl) N-(2-methoxyethyl)acetamide Data not explicitly reported N/A
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide 3-(4-Fluorobenzylsulfonyl) N-(2,3-dimethylphenyl)acetamide No activity data; structural analog
2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide 3-(4-Fluorobenzylsulfonyl) N-(3-methoxyphenyl)acetamide Potential metabolic stability via fluorination
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide 3-(4-Fluorophenylsulfonyl) N-(4-fluorophenylsulfonyl)acetamide COX-2 selectivity; improved metabolic stability vs. non-fluorinated analogs
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide 3-Benzoyl, 2-methyl N-phenethylacetamide High COX-2 inhibition; metabolically unstable in microsomes

Key Observations:

Sulfonyl Group Positioning: The target compound’s 2-fluorobenzylsulfonyl group differs from analogs with 4-fluorobenzyl (e.g., ) or 4-fluorophenylsulfonyl (e.g., ).

Amide Substituents :

  • The 2-methoxyethyl group in the target compound is less lipophilic than aryl substituents (e.g., 3-methoxyphenyl in ), which could improve aqueous solubility and pharmacokinetics.

Biological Activity :

  • Fluorinated sulfonylindoles, such as those in , exhibit COX-2 selectivity, suggesting the target compound may share this activity. However, substituent variations (e.g., 2-fluoro vs. 4-fluoro) could alter binding affinity or isoform specificity.

Metabolic Stability :

  • Compounds with fluorinated aromatic groups (e.g., ) show reduced CYP450-mediated metabolism. The target compound’s 2-fluorophenyl and 2-methoxyethyl groups may synergistically mitigate oxidative degradation.

Research Findings and Implications

  • Structural Optimization : The 2-fluorophenylsulfonyl group in the target compound represents a strategic choice to balance electronic effects and metabolic resistance. Similar fluorinated analogs in demonstrate improved pharmacokinetic profiles.
  • Synthetic Accessibility : Amide coupling methods (e.g., TFAA-mediated reactions in ) are applicable to the target compound’s synthesis, though regioselective sulfonylation of the indole may require careful optimization.
  • Unresolved Questions : Direct biological data for the target compound (e.g., COX inhibition, cytotoxicity) are lacking. Comparative studies with analogs in are needed to validate hypothesized advantages in solubility and stability.

Preparation Methods

Indole Functionalization

The indole core is functionalized at the 1-position through nucleophilic substitution. A common approach involves reacting indole with chloroacetyl chloride in the presence of a base such as triethylamine, yielding 1-chloroacetylindole. Subsequent displacement of the chloride with 2-methoxyethylamine generates the acetamide side chain.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : Room temperature (20–25°C).

  • Base : Triethylamine (2 equiv).

  • Yield : ~70–80% (estimated based on analogous reactions).

Purification of Intermediate A

Crude 1-(2-methoxyethylamino)acetylindole is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexanes).

Synthesis of Intermediate B: 2-Fluorophenylmethanesulfonyl Chloride

Sulfonylation of 2-Fluorobenzyl Alcohol

2-Fluorobenzyl alcohol is treated with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., diisopropylethylamine) to form 2-fluorophenylmethanesulfonate. Subsequent reaction with thionyl chloride converts the sulfonate to the sulfonyl chloride.

Reaction Conditions :

  • Solvent : Dichloromethane.

  • Temperature : 0°C (initial), then room temperature.

  • Base : Diisopropylethylamine (1.5 equiv).

  • Yield : ~85% (extrapolated from similar sulfonylation reactions).

Coupling of Intermediates A and B

Sulfonylation at the Indole 3-Position

Intermediate A undergoes electrophilic sulfonylation at the indole 3-position using Intermediate B. The reaction is catalyzed by Lewis acids such as aluminum chloride or under basic conditions.

Optimized Procedure :

  • Dissolve Intermediate A (1.0 equiv) in anhydrous dichloromethane.

  • Add Intermediate B (1.2 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with ice-cold water and extract with dichloromethane.

  • Purify via column chromatography (silica gel, ethyl acetate/hexanes 1:3).

Yield : ~65–75%.

Final Product Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H2), 7.68–7.45 (m, 4H, aromatic), 4.32 (s, 2H, SO₂CH₂), 3.72–3.58 (m, 4H, OCH₂CH₂O), 3.40 (s, 3H, OCH₃).

  • MS (ESI+) : m/z 405.1 [M+H]⁺ (calculated 404.5).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 12.3 minutes.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Patent CN105646324A)Method 2 (US6335350B1)
Indole FunctionalizationSodium bisulfite adductDirect acylation
SulfonylationNot reportedAlCl₃-catalyzed
Solvent SystemMethanol/waterDichloromethane
Overall Yield~60%~70%

Method 2 offers higher yields due to optimized Lewis acid catalysis, whereas Method 1 emphasizes cost-effective aqueous conditions.

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonylation : Competing sulfonylation at indole positions 2 and 3 necessitates careful control of reaction conditions. Lower temperatures (0–5°C) favor 3-substitution.

  • Byproduct Formation : Residual 3-methylindole (from crude indole) can be removed via sodium bisulfite adduct formation, as described in Patent CN105646324A.

  • Solvent Recovery : Methanol and dichloromethane are recyclable via distillation, reducing environmental impact.

Industrial-Scale Considerations

For kilogram-scale production:

  • Batch Reactors : 2000L reactors enable efficient mixing and temperature control.

  • Cost Analysis : Raw material costs dominate (~$120/kg), with methanol and dichloromethane contributing 15% of total expenses .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide?

The synthesis typically involves multi-step functionalization of the indole core. A common approach includes:

Sulfonylation of indole : Reacting 1H-indole with 2-fluorophenylmethanesulfonyl chloride under basic conditions to introduce the sulfonyl group at the 3-position .

Acetamide coupling : The N-(2-methoxyethyl)acetamide moiety is introduced via nucleophilic substitution or amide coupling, often using chloroacetamide derivatives activated by bases like K₂CO₃ in acetonitrile .

Purification : Column chromatography or recrystallization ensures high purity (>95%). Key challenges include controlling regioselectivity during sulfonylation and minimizing byproducts during amide formation.

How can spectroscopic methods validate the structure of this compound?

  • NMR : ¹H/¹³C NMR confirms substituent positions. For example, the indole NH proton (δ ~10–12 ppm) disappears upon sulfonylation, while sulfonyl-linked aromatic protons show splitting patterns consistent with 2-fluorophenyl substitution .
  • FTIR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups are critical markers .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns, such as cleavage at the sulfonyl or amide bonds .

What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays for COX-2 or kinase activity, given structural similarities to indomethacin derivatives .

Advanced Research Questions

How can computational tools predict metabolic stability and guide structural optimization?

  • MetaSite Analysis : Predicts metabolic soft spots by simulating cytochrome P450 interactions. For example, the methoxyethyl group may undergo O-demethylation, while the sulfonyl moiety is resistant to oxidation .
  • Rational Design : Introducing electron-deficient groups (e.g., fluorophenyl) or polar substituents (e.g., glycinyl) reduces metabolic clearance. In silico docking (AutoDock Vina) can prioritize analogs with retained target affinity (e.g., COX-2 inhibition) .

How should researchers address contradictory data in biological activity studies?

  • Dose-Response Reproducibility : Ensure consistent compound purity (HPLC ≥95%) and solvent controls. For example, discrepancies in cytotoxicity may arise from residual DMSO .
  • Assay-Specific Variability : Compare results across orthogonal methods (e.g., fluorescence-based vs. luminescence ATP assays).
  • Structural Confirmation : Re-validate compound integrity post-assay (e.g., LC-MS) to rule out degradation .

What crystallographic strategies resolve structural ambiguities in sulfonylated indole derivatives?

  • SHELX Suite : Use SHELXT for phase determination and SHELXL for refinement. Key parameters:
    • High-resolution data (≤1.0 Å) to resolve fluorine positions.
    • TWIN commands for handling potential crystal twinning .
  • Hydrogen Bonding Analysis : Identify interactions between sulfonyl oxygen and adjacent amide protons to confirm conformation .

How do electronic effects of the 2-fluorophenyl group influence reactivity?

  • Electron-Withdrawing Nature : The fluorine atom increases sulfonyl group electrophilicity, enhancing stability toward nucleophilic attack in biological environments.
  • Steric Effects : Ortho-fluorine restricts rotation of the phenyl ring, potentially favoring specific binding conformations in enzyme active sites .

Methodological Considerations

What experimental design pitfalls should be avoided in stability studies?

  • Microsomal Incubations : Avoid prolonged incubation (>60 min) without protease inhibitors to prevent false-positive degradation .
  • Temperature Control : Continuous cooling (4°C) during sample handling minimizes thermal degradation of labile groups (e.g., methoxyethyl) .

How to optimize HPLC conditions for purity analysis?

  • Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 min.
  • Detection : UV at 254 nm (sulfonyl absorption) and 280 nm (indole chromophore) .

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